1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-
Overview
Description
1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- is an organic compound with the molecular formula C6H15F9O. It is a colorless liquid with a low boiling point and a low melting point. This compound is insoluble in water but soluble in organic solvents. It is a fluorinated organic compound that has been used in various scientific applications, including synthesis, drug development, and environmental monitoring .
Preparation Methods
1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- can be synthesized through several methods. One common synthetic route involves the oligomerization of ethylene using triethylaluminium, followed by oxidation of the alkylaluminium products. The reaction can be represented as follows: [ \text{Al(C}_2\text{H}_5\text{)}_3 + 6\text{C}_2\text{H}_4 \rightarrow \text{Al(C}6\text{H}{13}\text{)}_3 ] [ \text{Al(C}6\text{H}{13}\text{)}_3 + \frac{3}{2}\text{O}_2 + 3\text{H}_2\text{O} \rightarrow 3\text{HOC}6\text{H}{13} + \text{Al(OH)}_3 ] Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form corresponding alkanes using reducing agents like lithium aluminium hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- has a wide range of scientific research applications:
Biology: This compound is used in environmental monitoring and analytical chemistry for detecting volatile organic compounds.
Mechanism of Action
The mechanism of action of 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- involves its interaction with molecular targets and pathways. The fluorinated nature of the compound allows it to participate in unique electronic interactions, making it useful in creating materials with specific desired properties. In biological systems, its mechanism of action may involve interactions with cellular membranes and proteins, affecting their function and stability .
Comparison with Similar Compounds
1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- can be compared with other similar fluorinated compounds, such as:
1H,1H,2H,2H-Perfluorohexan-1-ol: This compound has a similar structure but with different fluorination patterns, affecting its physical and chemical properties.
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol: This compound contains a thiol group instead of a hydroxyl group, leading to different reactivity and applications.
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene: This compound has a double bond, making it more reactive in certain chemical reactions.
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F9O/c7-3(8,1-2-16)4(9,10)5(11,12)6(13,14)15/h16H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMNMOBHVPONLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9CH2CH2OH, C6H5F9O | |
Record name | 4:2 FTOH | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062122 | |
Record name | 4:2 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2043-47-2 | |
Record name | 2-(Perfluorobutyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2043-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H,1H,2H,2H-Perfluorohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4:2 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4,5,5,6,6,6-nonafluorohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H,1H,2H,2H-PERFLUOROHEXANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Z76LN7GN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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